Ethyl 2-((5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C17H15ClN4O4S2 and its molecular weight is 438.9. The purity is usually 95%.
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Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its chemical structure. Factors such as its size, polarity, and stability can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
The compound’s action can also be influenced by various environmental factors. For example, the presence of other substances, pH, temperature, and the specific biological environment can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Biological Activity
Ethyl 2-((5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, including its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Isothiazole and isoxazole moieties, known for their diverse biological activities.
- A chlorophenyl group which enhances lipophilicity and may affect the compound's interaction with biological membranes.
The molecular formula is C18H18ClN5O4S, and its molecular weight is approximately 421.88 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles and isoxazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to possess potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds can range from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 1.95 | Antibacterial |
Compound B | 15.62 | Antibacterial |
In a comparative study, the synthesized derivative exhibited an MIC significantly lower than standard antibiotics like nitrofurantoin, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer potential of ethyl derivatives has been explored extensively. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown promising results with IC50 values indicating effective cytotoxicity. For example, compounds similar in structure to this compound displayed IC50 values ranging from 1.8 µM to 4.5 µM .
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell survival.
The biological activity of this compound is hypothesized to involve:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Modulation of enzyme activity : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity, revealing several compounds with potent activity against resistant bacterial strains .
- Cytotoxicity Studies : Research involving the testing of various isoxazole derivatives against cancer cell lines demonstrated that modifications in the side chains significantly influenced cytotoxicity profiles .
Properties
IUPAC Name |
ethyl 2-[[5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c1-3-25-12(23)8-27-17-21-20-16(28-17)19-15(24)13-9(2)26-22-14(13)10-6-4-5-7-11(10)18/h4-7H,3,8H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGVKOUHSYYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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